molecular formula C24H31N3O4 B11453583 3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide

Cat. No.: B11453583
M. Wt: 425.5 g/mol
InChI Key: AXHYNGHTFPCIIA-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group and the benzodiazole moiety separately. The trimethoxyphenyl group can be synthesized through the methylation of phloroglucinol using dimethyl sulfate in the presence of potassium carbonate . The benzodiazole moiety can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s bioactive properties make it useful for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), while the benzodiazole moiety can interact with DNA and proteins . These interactions can lead to the modulation of cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE apart is its unique combination of the trimethoxyphenyl and benzodiazole moieties, which confer distinct bioactive properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C24H31N3O4/c1-6-7-10-13-27-19-12-9-8-11-18(19)26-23(27)16(2)25-24(28)17-14-20(29-3)22(31-5)21(15-17)30-4/h8-9,11-12,14-16H,6-7,10,13H2,1-5H3,(H,25,28)

InChI Key

AXHYNGHTFPCIIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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